molecular formula C19H16N2O5S B2749553 2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid CAS No. 796083-82-4

2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid

Cat. No.: B2749553
CAS No.: 796083-82-4
M. Wt: 384.41
InChI Key: JNCVVWSWKCPTRB-UHFFFAOYSA-N
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Description

2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. Its molecular formula is C19H16N2O5S, and it has a molecular weight of 384.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid typically involves the reaction of naphthalene-2-sulfonamide with 4-aminophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a formylating agent to introduce the formamido group. Common solvents used in this synthesis include dimethylformamide (DMF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, potentially through competitive inhibition. The compound may also interact with cellular receptors and signaling pathways, modulating biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid is unique due to the presence of both the naphthalene-2-sulfonamido and formamido groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions in various fields of research .

Properties

IUPAC Name

2-[[4-(naphthalen-2-ylsulfonylamino)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c22-18(23)12-20-19(24)14-5-8-16(9-6-14)21-27(25,26)17-10-7-13-3-1-2-4-15(13)11-17/h1-11,21H,12H2,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCVVWSWKCPTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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